3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride
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Overview
Description
3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride is a chemical compound with the molecular formula C12H9ClFNO·HCl. It is a solid substance that is typically stored in a dark place under an inert atmosphere at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride involves several steps. One common method starts with the reaction of 3-chloro-4-fluoroaniline with 4-fluorophenol in the presence of a base to form 3-chloro-4-(4-fluorophenoxy)aniline. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride is used in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride can be compared to other similar compounds, such as:
4-Chloro-3-(trifluoromethyl)aniline: This compound has a similar structure but with a trifluoromethyl group instead of a fluorophenoxy group.
4-(Trifluoromethyl)aniline: Another similar compound with a trifluoromethyl group, used in different applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-4-(4-fluorophenoxy)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO.ClH/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10;/h1-7H,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOCUKWVKOKJAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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